molecular formula C12H6F5N B1464632 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine CAS No. 387827-64-7

2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine

Cat. No.: B1464632
CAS No.: 387827-64-7
M. Wt: 259.17 g/mol
InChI Key: FMKQPMDFNYNYAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing fluorine substituents. The primary name designates the pyridine ring as the principal functional group, with positional numbering beginning from the nitrogen atom according to standard heterocyclic nomenclature protocols. The compound is officially registered under Chemical Abstracts Service number 387827-64-7, providing unambiguous identification within chemical databases.

Alternative nomenclature systems recognize this compound through various synonymous designations that reflect different naming approaches. The International Union of Pure and Applied Chemistry systematic name "Pyridine, 2-(2,4-difluorophenyl)-5-(trifluoromethyl)" emphasizes the substitution pattern on the pyridine core structure. Commercial suppliers frequently employ abbreviated nomenclature such as "dFCF3ppy" or "dF(CF3)ppy," which concisely represents the difluorophenyl and trifluoromethyl substitution pattern. These abbreviated forms have gained widespread acceptance in organometallic chemistry literature, particularly in contexts involving ligand design for transition metal complexes.

The positional nomenclature reflects the specific substitution pattern where the 2,4-difluorophenyl group occupies the 2-position of the pyridine ring, while the trifluoromethyl group is located at the 5-position. This substitution pattern creates an asymmetric molecule with distinct electronic and steric properties compared to other regioisomeric arrangements. The systematic naming convention ensures clarity in distinguishing this compound from potential structural isomers that might arise from alternative substitution patterns on either the pyridine or phenyl rings.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F5N/c13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKQPMDFNYNYAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693237
Record name 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387827-64-7
Record name 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Fluorination via Halogen Exchange Using Alkali Metal Fluorides

A principal method for preparing fluoropyridines, including this compound, involves the nucleophilic substitution of halogen atoms (chlorine or bromine) on pyridine precursors with fluoride ions. This is achieved using alkali metal fluorides such as potassium fluoride (KF) or cesium fluoride (CsF) as fluorinating agents in polar aprotic solvents.

  • Starting Material: Halogenated pyridine derivatives, e.g., 2,3-dichloro-5-(trifluoromethyl)pyridine or related compounds.
  • Fluorinating Agents: KF or CsF, preferably anhydrous and finely divided forms.
  • Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N-methylpyrrolidinone (NMP), sulfolane, or dimethylformamide (DMF).
  • Reaction Conditions: Elevated temperatures (100–200 °C depending on the fluoride used), typically under anhydrous conditions and inert atmosphere.
  • Mechanism: Fluoride ion displaces chlorine atoms on the pyridine ring, with the beta-chloropyridine position being less reactive and sometimes retained depending on conditions.

Key Findings:

  • CsF in DMSO at 120–125 °C for about 48 hours yields 2,3-difluoro-5-(trifluoromethyl)pyridine in 48–58% yield.
  • KF, a less expensive fluorinating agent, can also be used effectively at higher temperatures (150 °C up to solvent boiling point), improving reaction times and yields.
  • The reaction benefits from fractional distillation to continuously remove the product and drive the equilibrium forward.
  • Acid scavengers such as alkali metal carbonates may be added to neutralize any acidic byproducts.
  • Phase-transfer catalysts (e.g., crown ethers like 18-crown-6) can enhance fluoride ion availability and reaction rates.
Parameter CsF Method KF Method
Solvent DMSO, NMP, Sulfolane DMSO, NMP, Sulfolane
Temperature 120–125 °C 150 °C to solvent boiling point
Reaction Time ~48 hours Shorter than CsF method
Yield 48–58% Improved yields over CsF
Fluoride Source Cesium fluoride (expensive) Potassium fluoride (cost-effective)
Additional Agents Acid scavengers, phase-transfer catalysts Same

Cross-Coupling and Ligand Formation for Photocatalysts

According to Sigma-Aldrich product data, this compound is used as a ligand in the preparation of Ir(III) photocatalysts, implying its synthesis may involve cross-coupling reactions where the fluorinated pyridine is coupled with difluorophenyl precursors.

  • Typical cross-coupling methods may include Suzuki or Negishi couplings using organoboron or organozinc reagents.
  • Photoredox/nickel dual catalysis has been reported for single-electron transmetalation involving organoboron compounds, which could be adapted for the synthesis of this compound.

Coordination Chemistry and Crystallization

A related synthesis involves coordination of 2-(2,4-difluorophenyl)pyridine derivatives to metal centers such as platinum(II), which can be performed by stirring the ligand with metal salts in solvents like 2-ethoxyethanol under nitrogen atmosphere at 80 °C for extended periods (e.g., 10 hours), followed by crystallization from dichloromethane. While this is a downstream application, it reflects the stability and handling of the compound post-synthesis.

Experimental Data Summary

Aspect Details
Melting Point 59–64 °C
Fluorinating Agents KF, CsF (anhydrous, finely divided preferred)
Solvents DMSO, NMP, Sulfolane, DMF
Temperature Range 100–200 °C depending on fluoride source
Reaction Time 24–48 hours or less with optimized conditions
Catalysts Phase-transfer catalysts (e.g., 18-crown-6)
Acid Scavengers Alkali metal carbonates (optional)
Product Isolation Fractional distillation with 5–20 theoretical plates
Yield 48–58% (CsF method), improved with KF

Notes on Process Optimization

  • The reaction rate and yield are sensitive to temperature, pressure, and solvent choice.
  • Removal of water and maintaining anhydrous conditions are critical for effective fluorination.
  • Use of fractional distillation helps in continuous product removal, shifting equilibrium toward product formation.
  • The beta-chloropyridine position is significantly less reactive, which can be exploited for selective fluorination patterns.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different pyridine derivatives .

Scientific Research Applications

Photocatalysis

This compound serves as a crucial ligand in the preparation of iridium(III) photocatalysts. These catalysts are employed in various photochemical reactions, including:

  • Enantioselective Synthesis : It has been utilized in studies that focus on controlling stereochemistry in photochemical reactions, which is vital for synthesizing chiral compounds .
  • Visible-Light Mediated Reactions : The compound plays a role in visible-light-mediated photocatalytic reactions, enhancing the efficiency of chemical transformations such as the synthesis of 1,3-diamines from imines and dehydroalanine derivatives .

Pharmaceutical Chemistry

The compound's unique electronic properties make it suitable for drug discovery and development. Its application includes:

  • Anticancer Agents : Research has indicated that derivatives of this compound exhibit potential anticancer activity, making it a candidate for further pharmacological studies .
  • Antiviral Research : Its structural characteristics allow for modifications that can lead to effective antiviral agents .

Material Science

In material science, this compound is explored for its role in developing advanced materials with specific functionalities:

  • Fluorescent Materials : The incorporation of this compound into polymer matrices has been studied for creating materials with enhanced optical properties .
  • Sensors : It has potential applications in developing sensors due to its ability to interact with various analytes, providing measurable responses .

Case Study 1: Photocatalytic Reactions

A study published in the Journal of the American Chemical Society highlighted the effectiveness of iridium complexes derived from this compound in achieving high enantioselectivity in triplet-state photoreactions. The research demonstrated that these photocatalysts could facilitate complex organic transformations under mild conditions, showcasing their utility in synthetic organic chemistry .

Case Study 2: Anticancer Activity

Research conducted on fluorinated pyridine derivatives, including this compound, revealed promising anticancer properties. In vitro studies showed that these compounds could inhibit cancer cell proliferation effectively, prompting further investigation into their mechanisms of action and potential therapeutic applications .

Summary Table of Applications

Application AreaSpecific UseNotable Findings
PhotocatalysisLigand for Ir(III) photocatalystsEnhances enantioselectivity in photochemical reactions
Pharmaceutical ChemistryPotential anticancer and antiviral agentsEffective against cancer cell proliferation
Material ScienceDevelopment of fluorescent materials and sensorsImproved optical properties and analyte interactions

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceutical research, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
  • CAS No.: 387827-64-7
  • Molecular Formula : C₁₂H₆F₅N
  • Molecular Weight : 259.18 g/mol
  • Physical Properties : White crystalline powder, stored under inert atmosphere at room temperature .

Synthesis: The compound is synthesized via Suzuki-Miyaura cross-coupling between 2-bromo-5-(trifluoromethyl)pyridine and 2,4-difluorophenylboronic acid, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water/ethanol solvent system .

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties
Compound Name Substituents Key Applications Quantum Yield (Φ) Redox Potential (V vs. SCE) Reference
This compound 2,4-diF-Ph, 5-CF₃ Photocatalysis, OLEDs 8.4% (in MeCN) +1.21 (oxidized state)
2-(2,4-Difluorophenyl)pyridine 2,4-diF-Ph, H at C5 Catalysis (less common) <1% +0.98
5-(Trifluoromethyl)-2-pyridinol OH at C2, CF₃ at C5 Intermediate in synthesis N/A N/A
[Ir(Meppy)₂(bpy)]⁺ Methyl-substituted phenyl OLEDs (reference standard) 0.18 +1.05
[Ir(dfCF₃ppy)₂(bpy)]⁺ (this compound) Fluorinated phenyl, CF₃ High-efficiency OLEDs 1.00 (relative) +1.21
Key Observations:

SCE) compared to non-fluorinated analogs like 2-(2,4-difluorophenyl)pyridine (+0.98 V) . Fluorination improves photostability and reduces non-radiative decay, leading to higher quantum yields (8.4% vs. <1% in non-fluorinated analogs) .

Comparison with Methyl-Substituted Analogs :

  • Replacing -CF₃ with -CH₃ (e.g., [Ir(Meppy)₂(bpy)]⁺) reduces quantum yield from 1.00 (relative) to 0.18, highlighting the critical role of fluorination in emissive properties .

Solubility and Steric Effects :

  • Derivatives with bulky groups (e.g., 2-ethylhexyloxy in Ir-D1 and Ir-D2) exhibit improved solubility for OLED inkjet printing but slightly lower quantum yields compared to the base compound (Ir-D0) .

Performance in Photocatalysis

Table 2: Catalytic Efficiency in Cross-Coupling Reactions

Photocatalyst Reaction Conversion (%) Time (h) Reference
Ir[dF(CF₃)ppy]₂(bpy)PF₆ Acyl chloride-Borate coupling >95 24
Ru(bpy)₃²⁺ α-Alkylation of aldehydes 85 48
Ir(ppy)₃ Reductive dehalogenation 70 36

Key Findings :

  • The fluorinated iridium complex Ir[dF(CF₃)ppy]₂(bpy)PF₆ achieves >95% conversion in acyl chloride cross-coupling within 24 hours, outperforming traditional Ru(bpy)₃²⁺ catalysts in reaction speed and yield .
  • Enhanced excited-state lifetime (1100 ns for Ru(bpy)₃²⁺ vs. longer lifetimes for fluorinated Ir complexes) contributes to superior efficiency in redox reactions .

Biological Activity

2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine, with the CAS number 387827-64-7, is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound features a unique molecular structure that includes multiple fluorine atoms, which can significantly influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and antiviral effects, supported by data tables and relevant case studies.

  • Molecular Formula : C12H6F5N
  • Molecular Weight : 259.18 g/mol
  • Purity : ≥98% .

Anticancer Activity

Fluorinated compounds often show promise in anticancer research due to their ability to interfere with cancer cell signaling pathways. Preliminary studies suggest that derivatives of pyridine can induce apoptosis in cancer cell lines.

Cell LineIC50 (µM)
MCF-7 (breast)1.50
PC-3 (prostate)7.00
HCT116 (colon)14.00

The mechanism of action may involve the inhibition of angiogenesis and modulation of cell cycle progression . Notably, studies have shown that certain fluorinated derivatives can significantly reduce cell viability in various cancer models.

Antiviral Activity

Emerging research indicates that fluorinated compounds may also possess antiviral properties. For instance, some pyridine derivatives have been evaluated for their activity against viruses such as H5N1 and SARS-CoV-2.

VirusActivity Observed
H5N1Effective
SARS-CoV-2Moderate efficacy

These findings suggest a potential for developing antiviral agents based on the structural characteristics of this compound .

Case Studies

  • Study on Anticancer Efficacy :
    A study evaluated the effects of various fluorinated pyridine derivatives on MCF-7 cells. The results indicated significant cytotoxicity with an IC50 value of 1.50 µM for one derivative, highlighting the potential for these compounds in cancer therapy.
  • Antibacterial Screening :
    Another investigation focused on the antibacterial properties of pyridine derivatives against multi-drug resistant strains. The study found that certain derivatives exhibited MIC values comparable to conventional antibiotics, suggesting their utility in treating resistant infections.

Q & A

Q. What is the role of the trifluoromethyl (-CF₃) group in Pd-catalyzed C–H arylation reactions involving this compound?

The electron-withdrawing -CF₃ group at the 5-position of the pyridine ring enhances the acidity of the adjacent C–H bond, facilitating regioselective arylation. This effect is critical in reactions with electron-deficient aryl bromides (e.g., 4-bromobenzonitrile), where the -CF₃ group directs arylation to the C3 or C4 positions of the fluorinated phenyl ring .

Q. How is regioselectivity controlled during Pd-catalyzed C–H functionalization of this compound?

Regioselectivity is governed by the electronic and steric effects of the fluorine substituents. For 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine, the two fluorine atoms on the phenyl ring create an electron-deficient environment, favoring arylation at the most acidic C–H site (flanked by the fluorine atoms). This selectivity is consistent across both neutral (e.g., F9) and cationic (e.g., G17) Ir(III) complexes .

Q. What characterization methods are used to confirm the structure of Ir(III) complexes derived from this compound?

Key techniques include:

  • ¹H/¹³C/¹⁹F NMR spectroscopy to verify substituent positions and electronic environments.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • X-ray crystallography to resolve steric effects, such as twisted biaryl geometries in complexes like F2 and G3 .

Advanced Research Questions

Q. How do substituents on the aryl group influence the photophysical properties of Ir(III) complexes?

Substitution with electron-withdrawing groups (e.g., -CN, -CO₂Et) on the aryl moiety increases the rigidity of the Ir(III) complexes, enhancing photoluminescence quantum yields (Φ). For example:

ComplexEmission Wavelength (λem)Φ (Quantum Yield)
F2495–499 nm (blue-green)~1.0
F5537 nm (green)~1.0
The appended aryl groups disrupt conjugation between aromatic systems, preventing red-shifting while maintaining high Φ .

Q. What mechanistic insights explain contradictory data on the role of the -CF₃ group in site selectivity?

While suggests the -CF₃ group does not affect site selectivity, highlights its role in enhancing reactivity. This discrepancy may arise from differences in reaction conditions (e.g., cationic vs. neutral complexes). Mechanistic studies using density functional theory (DFT) could resolve this by analyzing transition-state geometries and electronic effects .

Q. How are these Ir(III) complexes applied in photoredox catalysis or biomedicine?

  • Photoredox catalysis : The complexes act as photosensitizers in dual metal catalysis, enabling reactions like C–H arylation under visible light .
  • Biomedicine : In photodynamic therapy (PDT), Ir(III) complexes generate singlet oxygen (¹O₂) under near-infrared (NIR) irradiation, as seen in Cu-TCPP MOF nanosheets for cancer therapy .

Methodological Considerations

Q. What synthetic protocols optimize the preparation of charge-neutral vs. cationic Ir(III) complexes?

  • Neutral complexes : React [(C^N)₂Ir(μ-Cl)]₂ dimers with 2-picolinic acid in 2-ethoxyethanol at 125°C (24 h).
  • Cationic complexes : Use 4,4′-dimethyl-2,2′-bipyridine (dmbpy) as the ancillary ligand with Na₂CO₃ as a base .

Q. How can researchers address low yields in Pd-catalyzed C–H arylation?

  • Use electron-deficient aryl bromides (e.g., 4-bromobenzoate) for faster oxidative addition.
  • Optimize solvent systems (toluene/MeOH/H₂O) and Pd catalysts (e.g., PdCl(C₃H₅)(dppb)) at 110°C .

Data Contradiction Analysis

Q. Why do some studies report unitary quantum yields (Φ = 1.0) while others observe lower values?

High Φ values are attributed to steric rigidity in congested complexes (e.g., F2, F5). Lower Φ in unsubstituted complexes (e.g., F1) may result from non-radiative decay pathways. Consistency in measurement conditions (e.g., solvent, temperature) is critical for valid comparisons .

Key Research Gaps

  • Mechanistic studies : DFT calculations to map electronic effects of -CF₃ and fluorine substituents.
  • Biological applications : Toxicity profiling of Ir(III) complexes for PDT or bioimaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.